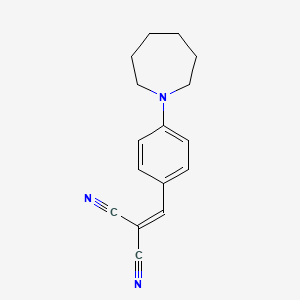

(4-Azepan-1-ylbenzylidene)malononitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[4-(azepan-1-yl)phenyl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c17-12-15(13-18)11-14-5-7-16(8-6-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYLRKJGASESSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429133 | |

| Record name | (4-azepan-1-ylbenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199297-13-7 | |

| Record name | (4-azepan-1-ylbenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Donor π Acceptor D π a Organic Chromophores in Contemporary Research

Donor-π-Acceptor (D-π-A) organic chromophores are a significant class of molecules that have garnered substantial interest in modern scientific research. nih.govmdpi.comnih.gov These molecules are characterized by an electron donor (D) and an electron acceptor (A) group linked by a conjugated π-bridge. nih.gov This arrangement allows for the delocalization of π-electrons across the molecule, leading to unique electronic and optical properties. nih.gov

The fundamental principle behind D-π-A systems is the intramolecular charge transfer (ICT) that occurs from the donor to the acceptor upon excitation by light. mdpi.comnih.gov This "push-pull" mechanism polarizes the molecule and can be tailored by modifying the donor, acceptor, or the π-linker. mdpi.comnih.gov The ability to tune these components allows for precise control over the molecule's absorption and emission wavelengths, spanning from the ultraviolet-visible (UV-Vis) to the near-infrared (NIR) regions. mdpi.comnih.gov

The versatility and tunable nature of D-π-A chromophores have led to their application in a wide array of advanced technologies. nih.govnih.gov They are actively studied for their potential in:

Nonlinear Optical (NLO) Devices: D-π-A molecules can exhibit large second-order NLO responses, making them promising materials for applications in optical data storage, optical switching, and information processing. nanobioletters.com

Organic Photovoltaics (OPVs): Their strong light absorption and charge transfer characteristics are highly desirable for use as donor materials in organic solar cells. nih.govuni-bremen.deresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The ability to tune their emission color makes them suitable for use as emitters in OLED displays. nih.gov

Bioimaging: D-π-A fluorophores are being developed as probes for biological systems due to their sensitivity to the local environment. mdpi.comnih.gov

Dye-Sensitized Solar Cells (DSSCs): These chromophores can act as sensitizers, harvesting light and injecting electrons into a semiconductor. rsc.org

The ongoing research in this field focuses on designing and synthesizing novel D-π-A structures with enhanced properties to meet the demands of next-generation optoelectronic and photonic devices. nih.gov

Significance of Azepane Substituted Benzylidenemalononitrile Architectures in Organic Electronics and Photonics Research

Strategies for Benzylidenemalononitrile Scaffold Construction

The formation of the C=C double bond in the benzylidenemalononitrile framework is a critical step in the synthesis of these compounds. The Knoevenagel condensation is the most prominent and widely employed method for this transformation.

Knoevenagel Condensation Approaches and Variants

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In the context of this compound analogues, this involves the reaction of a substituted benzaldehyde (B42025) with malononitrile. nih.gov

The general reaction is catalyzed by a base, which deprotonates the malononitrile to form a carbanionic intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final benzylidenemalononitrile product. A variety of catalysts and reaction conditions have been developed to optimize this process, including the use of both homogeneous and heterogeneous catalysts.

Homogeneous catalysts such as piperidine, pyridine, and various amines are commonly used. rasayanjournal.co.in More environmentally friendly approaches have utilized catalysts like alum (potassium aluminum sulfate) in aqueous media, offering high yields and simplified work-up procedures. rasayanjournal.co.in For instance, the reaction of various aromatic aldehydes with malononitrile using 20 mol% alum in water at 60°C has been shown to produce the corresponding benzylidenemalononitrile derivatives in excellent yields. rasayanjournal.co.in

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. nih.gov Materials such as amino-bifunctionalized metal-organic frameworks (MOFs) have demonstrated high efficiency under mild conditions, often at room temperature. nih.gov Another example is the use of monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT), which have shown high catalytic performance in a water/methanol solvent system at room temperature. nih.gov

Microwave-assisted Knoevenagel condensation has also emerged as a rapid and efficient method, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

The table below summarizes the synthesis of various benzylidenemalononitrile derivatives via Knoevenagel condensation, highlighting the diversity of applicable substituents and reaction conditions.

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) |

| Benzaldehyde | Malononitrile | 20 mol% Alum, Water, 60°C | 2-Benzylidenemalononitrile | 89 |

| 4-Hydroxybenzaldehyde | Malononitrile | 20 mol% Alum, Water, 60°C | 2-(4-Hydroxybenzylidene)malononitrile | 95 |

| 4-Iodobenzaldehyde | Malononitrile | NiCu@MWCNT, H₂O/CH₃OH, 25°C | 2-(4-Iodobenzylidene)malononitrile | - |

| 4-Nitrobenzaldehyde (B150856) | Malononitrile | NiCu@MWCNT, H₂O/CH₃OH, 25°C | 2-(4-Nitrobenzylidene)malononitrile | 96 |

| 4-(Trifluoromethyl)benzaldehyde (B58038) | Malononitrile | NiCu@MWCNT, H₂O/CH₃OH, 25°C | 2-(4-(Trifluoromethyl)benzylidene)malononitrile | 96 |

Alternative Synthetic Pathways for Functionalized Benzylidenemalononitriles

While the Knoevenagel condensation is the most direct route, other methods can be employed for the synthesis of functionalized benzylidenemalononitriles. One such approach involves the in situ generation of the aldehyde. For example, a tandem reaction combining the photooxidation of benzyl (B1604629) alcohols to the corresponding benzaldehydes, followed by a Knoevenagel condensation, has been reported. This method allows for the synthesis of benzylidenemalononitrile derivatives directly from benzyl alcohols in a one-pot process.

Another alternative pathway to nitriles, in general, involves the dehydration of aldoximes. This biocatalytic approach, using aldoxime dehydratase enzymes, offers a cyanide-free route to nitrile synthesis. While not a direct method for benzylidenemalononitriles, it represents a green chemistry approach to the synthesis of the nitrile functional group from aldehydes.

Functionalization and Derivatization Strategies

The functionalization of the this compound scaffold can be achieved either by using pre-functionalized starting materials in the Knoevenagel condensation or by post-synthesis modification of the benzylidenemalononitrile core.

Rational Design Principles for Structural Modification

The rational design of this compound analogues is often guided by the desired biological or material properties. Structure-activity relationship (SAR) studies are crucial in this regard. For instance, in the design of novel therapeutic agents, specific substituents are introduced to enhance binding affinity to a biological target, improve pharmacokinetic properties, or reduce toxicity. nih.gov

For example, the introduction of different N-substituents on a heterocyclic core can significantly impact the biological activity of the molecule. nih.gov In the context of benzylidenemalononitrile derivatives, modifications to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can tune the electronic properties of the molecule, which in turn can affect its biological activity and reactivity. nih.gov Molecular docking and other computational methods are often employed to predict the effect of structural modifications on the interaction of the molecule with its target. nih.gov

Influence of Substituent Effects on Synthetic Accessibility and Molecular Engineering

The nature of the substituents on the benzaldehyde reactant can significantly influence the course and efficiency of the Knoevenagel condensation. Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the malononitrile carbanion. This often leads to faster reaction rates and higher yields. nih.gov For example, 4-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde react efficiently to give high yields of the corresponding benzylidenemalononitriles. nih.gov

Conversely, electron-donating groups, such as the azepan-1-yl group, decrease the electrophilicity of the carbonyl carbon. While this can sometimes lead to slower reaction rates, the strong activating nature of such groups can still allow for high-yielding syntheses, especially with the use of efficient catalytic systems.

The position of the substituent on the aromatic ring also plays a role in the molecule's properties. For benzylidenemalononitrile derivatives, it has been observed that the physiological activity can be significantly impacted by the substituent's position, with the 2-position often exhibiting the highest activity. nih.gov This highlights the importance of regioselective synthesis and functionalization in the molecular engineering of these compounds for specific applications.

Electronic Structure, Photophysical Phenomena, and Spectroscopic Characterization of 4 Azepan 1 Ylbenzylidene Malononitrile Systems

Intramolecular Charge Transfer (ICT) Dynamics

The photophysical behavior of (4-Azepan-1-ylbenzylidene)malononitrile is dominated by the transfer of electron density from the donor to the acceptor moiety upon photoexcitation. This ICT process is fundamental to its fluorescent properties and environmental sensitivity.

Ground State Charge Distribution Analysis

In its electronic ground state, this compound exhibits a notable degree of charge polarization due to the intrinsic properties of its constituent donor and acceptor units. The nitrogen atom of the azepane group possesses a lone pair of electrons, establishing it as a strong electron donor. Conversely, the two cyano (-CN) groups of the malononitrile (B47326) moiety act as powerful electron-withdrawing groups. nih.gov

This inherent electronic asymmetry creates a permanent dipole moment. Computational studies using Density Functional Theory (DFT) have calculated the ground state dipole moment (µg) of the molecule to be approximately 7.52 Debye (D). rsc.org This value quantifies the significant charge separation present even before electronic excitation, with electron density being partially shifted from the azepane end towards the malononitrile end of the molecule.

Excited State Charge Transfer Mechanism Elucidation

Upon absorption of a photon, the molecule is promoted to an electronically excited state. This excitation triggers a massive redistribution of electron density in a process known as photoinduced-electron transfer (PET) or ICT. rsc.org The process begins with the formation of a locally excited (LE) state, which rapidly evolves into a fully charge-separated ICT state. In this ICT state, an electron is effectively transferred from the highest occupied molecular orbital (HOMO), primarily localized on the azepane donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the malononitrile acceptor. nih.gov

This excited state has a much larger dipole moment than the ground state, a hallmark of ICT compounds. rsc.org The significant difference in the electronic distribution between the ground and excited states is the primary origin of the molecule's interesting photophysical properties, particularly its sensitivity to solvent polarity. nih.gov

Role of Conformational Flexibility and Twisted Intramolecular Charge Transfer (TICT) States

The conformational freedom of the donor group is crucial in the ICT process for many push-pull systems. The most widely accepted model for such systems is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov Following initial excitation to a planar LE state, the molecule can undergo geometrical relaxation in the excited state. This involves the rotation of the electron-donating azepane group around the C-N single bond that connects it to the phenyl ring.

Solvatochromic Behavior and Environmental Sensitivity

The significant change in dipole moment between the ground and excited states makes the spectroscopic properties of this compound highly dependent on the polarity of its surrounding medium. This phenomenon, known as solvatochromism, is a key indicator of ICT.

Correlation of Emission and Absorption Shifts with Solvent Polarity

The absorption and, more dramatically, the fluorescence emission spectra of this compound exhibit shifts in their maxima depending on the solvent. While the absorption band is moderately affected, the emission band shows a pronounced bathochromic (red) shift as solvent polarity increases.

This occurs because polar solvent molecules will reorient around the solute molecule to stabilize the large dipole moment of the ICT excited state to a greater extent than they stabilize the smaller dipole moment of the ground state. This preferential stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission.

The following table displays the absorption and emission maxima of this compound in a selection of solvents with varying polarity.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 425 | 506 | 3824 |

| Chloroform | 435 | 537 | 4330 |

| Dichloromethane | 437 | 551 | 4734 |

| Acetone | 432 | 579 | 6100 |

| Acetonitrile | 429 | 586 | 6445 |

This table is generated based on data available in the literature. rsc.org

Quantitative Analysis of Solvatochromic Parameters (e.g., Lippert-Mataga Analysis)

The relationship between the solvatochromic shifts and solvent polarity can be quantitatively analyzed using the Lippert-Mataga equation. mdpi.com This model correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima, Δν) with the orientation polarizability of the solvent (Δf).

The Lippert-Mataga equation is expressed as:

where µe and µg are the dipole moments of the excited and ground states, respectively, h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius of the solute. A plot of the Stokes shift (Δν) versus the solvent polarity parameter (Δf) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment (Δµ = µe - µg). rsc.org

For this compound, Lippert-Mataga analysis confirms a substantial increase in the dipole moment upon excitation. rsc.org

Table of Dipole Moments and Lippert-Mataga Parameters

| Parameter | Value |

| Ground State Dipole Moment (µg) | 7.52 D |

| Excited State Dipole Moment (µe) | 54.99 D |

| Change in Dipole Moment (Δµ) | 47.47 D |

| Onsager Radius (a) | 10.922 Å |

This table is generated based on data derived from DFT calculations and Lippert-Mataga analysis in the literature. rsc.org

The large calculated change in dipole moment (47.47 D) provides strong quantitative evidence for the formation of a highly polar, charge-separated excited state, consistent with the ICT and TICT models. rsc.org

Advanced Spectroscopic Techniques for Photophysical Characterization

The photophysical properties of this compound systems are interrogated using a suite of advanced spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's behavior from its ground state to its excited states, shedding light on its electronic transitions, structural conformation, and dynamic processes upon photoexcitation.

Time-Resolved Absorption and Emission Spectroscopy for Excited State Lifetime Analysis

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are indispensable for probing the dynamics of excited states in donor-acceptor systems. Upon photoexcitation, these molecules typically transition from the ground state (S₀) to an excited state (S₁), which often possesses a significant charge transfer character. The lifetime of this excited state is a critical parameter that dictates the efficiency of photophysical and photochemical processes.

Steady-State UV-Vis Absorption and Fluorescence Emission Spectroscopy

Steady-state UV-Vis absorption and fluorescence emission spectroscopy are fundamental techniques for characterizing the electronic transitions in molecules like this compound. The UV-Vis absorption spectrum is dominated by an intense, broad band in the visible region, which is characteristic of an intramolecular charge transfer (ICT) transition from the electron-donating azepane-substituted phenyl ring to the electron-accepting malononitrile group.

A hallmark of these push-pull systems is their solvatochromism, where the position of the absorption and emission maxima are sensitive to the polarity of the solvent. In nonpolar solvents, the ICT band is typically found at shorter wavelengths. As the solvent polarity increases, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in both the absorption and emission spectra. This positive solvatochromism is a clear indicator of the charge transfer nature of the electronic transition.

The fluorescence emission spectra of these compounds are also characterized by a broad, structureless band, further supporting the charge transfer nature of the emitting state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is often large and increases with solvent polarity, reflecting the significant reorganization of the solvent shell around the molecule in the excited state.

| Solvent | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) |

|---|---|---|

| Hexane | 410 | 480 |

| Toluene | 425 | 505 |

| Dichloromethane | 440 | 530 |

| Acetonitrile | 455 | 550 |

| Ethanol | 460 | 560 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for confirming the molecular structure of this compound.

In the ¹H NMR spectrum, characteristic signals are expected for the protons of the azepane ring, the aromatic protons of the benzylidene moiety, and the vinylic proton. The chemical shifts of the aromatic protons are influenced by the strong electron-donating effect of the azepane group and the electron-withdrawing effect of the malononitrile group, leading to a distinct splitting pattern. The vinylic proton typically appears as a singlet in the downfield region.

The ¹³C NMR spectrum provides further structural confirmation, with distinct resonances for the carbons of the azepane ring, the aromatic carbons, the vinylic carbons, and the nitrile carbons. The chemical shifts of the aromatic and vinylic carbons are particularly informative about the electronic distribution within the π-conjugated system.

Infrared spectroscopy is used to identify the characteristic functional groups present in the molecule. A strong absorption band around 2220 cm⁻¹ is indicative of the C≡N stretching vibration of the malononitrile group. The C=C stretching vibrations of the aromatic ring and the vinylic double bond are also observable in the region of 1600-1450 cm⁻¹.

| Spectroscopic Data | Characteristic Signals/Bands |

|---|---|

| ¹H NMR (CDCl₃, δ ppm) | ~7.7-7.9 (d, 2H, Ar-H), ~7.5 (s, 1H, C=CH), ~6.6-6.8 (d, 2H, Ar-H), ~3.4-3.6 (m, 4H, N-CH₂), ~1.6-1.8 (m, 8H, -CH₂-) |

| ¹³C NMR (CDCl₃, δ ppm) | ~160 (C=C(CN)₂), ~155 (Ar-C-N), ~133 (Ar-C), ~115 (CN), ~112 (Ar-C), ~75 (C(CN)₂), ~48 (N-CH₂), ~27 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~2220 (C≡N), ~1590 (C=C, aromatic), ~1520 (C=C, vinylic) |

Circular Dichroism (CD) Spectroscopy for Chiroptical Studies

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the study of chiral molecules. The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum.

However, chiroptical properties can be induced in such systems by introducing a chiral center. For instance, if a chiral substituent were to be incorporated into the azepane ring or attached to the benzylidene moiety, the resulting molecule would be chiral and could be studied by CD spectroscopy. The CD spectrum would provide valuable information about the stereochemistry of the molecule and how the chiral perturbation affects the electronic transitions. The sign and intensity of the Cotton effects in the CD spectrum would be sensitive to the absolute configuration of the chiral center and the conformation of the molecule. Such studies on chiral derivatives would be crucial for the development of these chromophores for applications in chiroptical materials and devices.

Computational Chemistry and Theoretical Modeling of 4 Azepan 1 Ylbenzylidene Malononitrile

Quantum Chemical Approaches for Electronic Structure Prediction

Quantum chemical methods are pivotal in understanding the fundamental electronic characteristics of molecules like (4-Azepan-1-ylbenzylidene)malononitrile. These approaches provide a detailed picture of electron distribution and energy levels, which govern the molecule's reactivity and optical properties.

Density Functional Theory (DFT) Applications for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has been extensively employed to investigate the ground state properties of ABM. Calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to determine the optimized molecular geometry. These studies provide precise information on bond lengths, bond angles, and dihedral angles, confirming the molecule's stable conformation.

Vibrational frequency analysis is also a key component of DFT studies, and for ABM, these calculations have been used to assign vibrational modes with the aid of potential energy distribution (PED) analysis. Furthermore, DFT has been successfully applied to calculate the ¹H and ¹³C NMR chemical shifts of ABM using the Gauge-Independent Atomic Orbital (GIAO) method, with results showing good agreement with experimental data.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Transitions

To understand the behavior of ABM upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach is used to calculate the electronic absorption spectra, predicting the maximum absorption wavelength (λmax). For ABM, TD-DFT calculations have shown a maximum absorption in the visible region at approximately 404 nm. These calculations are crucial for understanding the electronic transitions between molecular orbitals and for characterizing the molecule's response to electromagnetic radiation. In broader studies of donor-π-acceptor compounds based on malononitrile (B47326), TD-DFT with long-range corrected density functionals has proven effective in predicting excitation energies and both absorption and emission spectra.

Theoretical Investigations of Charge Transfer Dynamics and Pathways

The defining characteristic of donor-π-acceptor molecules like ABM is their ability to facilitate intramolecular charge transfer (ICT) upon excitation. Theoretical methods provide a powerful lens through which to examine these dynamics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding charge transfer. In ABM, the HOMO is typically localized on the electron-donating azepane ring and the benzylidene bridge, while the LUMO is concentrated on the electron-accepting malononitrile group. This spatial separation of the frontier orbitals is a hallmark of efficient charge transfer molecules.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. For ABM, the calculated HOMO-LUMO energy gap is approximately 3.14 eV, suggesting a stable molecule with high reactivity. A smaller energy gap in such donor-π-acceptor systems generally correlates with easier electronic excitation and enhanced nonlinear optical properties.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| E(HOMO) | -5.45 | |

| E(LUMO) | -2.31 | |

| Energy Gap (ΔE) | 3.14 |

Prediction of Dipole Moments and Polarizability Changes upon Excitation

The change in a molecule's dipole moment upon electronic excitation is a direct measure of the extent of charge redistribution. For ABM, the calculated ground state dipole moment is significant, and it is expected to increase substantially in the excited state due to the pronounced intramolecular charge transfer from the azepane donor to the malononitrile acceptor.

Furthermore, the polarizability and, more importantly, the first hyperpolarizability (β) are key indicators of a molecule's nonlinear optical (NLO) response. Calculations for ABM have revealed a very large first hyperpolarizability value, on the order of 290.7 x 10⁻³⁰ esu, which is approximately 2253 times that of the reference material, urea. This exceptionally high value underscores the potential of ABM as a promising material for NLO applications, driven by the efficient charge transfer mechanism.

| Property | Calculated Value | Reference |

|---|---|---|

| First Hyperpolarizability (β) | 290.7 x 10⁻³⁰ esu |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide invaluable information about the electronic properties of a single molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and the explicit interactions with a solvent environment over time.

For molecules with flexible components like the azepane ring in ABM, MD simulations can reveal the accessible conformations and the energetic barriers between them. The interaction with solvent molecules can significantly influence the preferred conformation and, consequently, the electronic and optical properties. For instance, polar solvents can stabilize the charge-separated excited state, leading to red-shifted emission spectra, a phenomenon known as solvatochromism. While specific MD simulation studies on ABM are not widely reported in the reviewed literature, the general principles suggest that the solvent environment would play a crucial role in modulating its photophysical behavior, a common feature in similar donor-π-acceptor malononitrile derivatives.

Advanced Research Applications and Molecular Engineering Principles for 4 Azepan 1 Ylbenzylidene Malononitrile

Design Principles for Fluorescent Probes and Chemosensors

The D-π-A structure of (4-Azepan-1-ylbenzylidene)malononitrile is fundamental to its application in the design of fluorescent probes and chemosensors. The inherent intramolecular charge transfer (ICT) from the azepane donor to the malononitrile (B47326) acceptor results in strong absorption and fluorescence properties that can be modulated by external chemical stimuli.

Dicyanovinyl Moiety as a Receptor for Anion Sensing Mechanisms (e.g., Cyanide)

The dicyanovinyl group (C(CN)₂) is a potent electron-withdrawing moiety that plays a crucial role in molecular recognition, particularly for anions like cyanide (CN⁻). The carbon-carbon double bond adjacent to the two cyano groups is electron-deficient, making it susceptible to nucleophilic attack. This reactivity forms the basis of chemosensors for cyanide.

When a sensor molecule containing the dicyanovinyl group, such as a derivative of this compound, is exposed to cyanide ions, the CN⁻ acts as a nucleophile and attacks the vinylic group. This nucleophilic addition, often a Michael addition, disrupts the π-conjugation of the chromophore. The interruption of the ICT pathway from the donor to the acceptor leads to a distinct change in the sensor's optical properties. Typically, this results in a significant blue shift in both the absorption and fluorescence spectra, causing a visible color change from colored to colorless and a quenching or shifting of fluorescence. This reaction-based sensing mechanism provides high selectivity for cyanide over other common anions. The sensing mechanism is based on the nucleophilic attack of the cyanide anion on the electron-deficient double bond of the malononitrile moiety.

Rational Design of "Turn-on" Fluorescent Chemosensors

The rational design of "turn-on" fluorescent chemosensors involves creating a molecule that is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon binding with a specific analyte. This approach offers high sensitivity as the signal emerges from a low-background state. For malononitrile-based systems, this can be achieved through mechanisms that restrict intramolecular rotation or create a fluorescent product upon reaction.

One established strategy is to design a probe where, in its initial state, the fluorescence is quenched due to free rotation around single bonds, which provides a non-radiative decay pathway for the excited state. Upon reaction with an analyte, such as malononitrile itself reacting with a specific aldehyde probe, a more rigid, planar molecule can be formed through a reaction like Knoevenagel condensation. uni-regensburg.de This increased rigidity restricts intramolecular rotation and blocks the non-radiative decay channel, forcing the molecule to release its energy via fluorescence, thus "turning on" the signal. uni-regensburg.de This principle allows for the sensitive detection of target analytes, and probes based on this concept have been successfully used for imaging in environmental and biological samples. uni-regensburg.de

Exploration in Non-Linear Optical (NLO) Materials Science

The pronounced D-π-A character of this compound makes it a candidate for nonlinear optical (NLO) materials. NLO materials can alter the properties of light and are essential for technologies like optical data storage, signal processing, and telecommunications. rsc.org The efficiency of an NLO chromophore is directly related to the ease with which its electron cloud can be polarized by an external electric field, a property that is enhanced in molecules with strong ICT.

Second and Third-Order Nonlinear Optical Properties Characterization

Organic NLO materials are studied for both their second-order (β) and third-order (γ) nonlinearities. Second-order effects, such as second-harmonic generation (SHG), require a non-centrosymmetric arrangement of molecules. Third-order effects, however, are present in all materials and are responsible for phenomena like third-harmonic generation and nonlinear refraction.

The third-order NLO properties of materials structurally similar to this compound have been characterized using techniques like the Z-scan method. rsc.orgcymitquimica.com This technique measures the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), from which the third-order susceptibility (χ⁽³⁾) can be determined. For instance, studies on 2-(4-chlorobenzylidene) malononitrile, a related compound, have demonstrated its third-order NLO response. rsc.orgcymitquimica.com The magnitude of these NLO parameters often increases with the power of the incident laser, indicating potential for use in optical limiting devices. rsc.org

| Incident Power (mW) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption (β) (cm/W) | Real Part of χ⁽³⁾ (esu) | Imaginary Part of χ⁽³⁾ (esu) |

|---|---|---|---|---|

| 30 | -7.643 x 10⁻⁸ | 4.774 x 10⁻³ | -1.499 x 10⁻⁶ | 8.067 x 10⁻⁸ |

| 40 | -5.911 x 10⁻⁸ | 6.366 x 10⁻³ | -1.595 x 10⁻⁶ | 8.587 x 10⁻⁸ |

| 50 | -5.320 x 10⁻⁸ | 7.957 x 10⁻³ | -1.712 x 10⁻⁶ | 9.224 x 10⁻⁸ |

| 80 | -2.278 x 10⁻⁸ | 12.732 x 10⁻³ | -2.372 x 10⁻⁶ | 12.755 x 10⁻⁸ |

| 100 | -1.415 x 10⁻⁸ | 15.915 x 10⁻³ | -2.808 x 10⁻⁶ | 15.109 x 10⁻⁸ |

Molecular Hyperpolarizability and Structure-Property Relationships

The molecular-level NLO response is described by the hyperpolarizability (β for second-order, γ for third-order). For D-π-A chromophores, the magnitude of hyperpolarizability is strongly tied to the molecule's structure. Key structure-property relationships include:

Donor/Acceptor Strength: Increasing the electron-donating strength of the donor group (like the azepane ring) and the electron-withdrawing strength of the acceptor (malononitrile) enhances the ICT and significantly increases the hyperpolarizability.

π-Conjugated Bridge: The length and nature of the π-bridge are critical. Extending the conjugation length generally increases hyperpolarizability, although this can sometimes lead to a redshift in absorption that may be undesirable for certain applications. researchgate.net

Planarity: A more planar molecular structure facilitates π-electron delocalization, leading to a stronger NLO response.

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the hyperpolarizability of new chromophore designs. mdpi.com For D-π-A systems, it has been shown that incorporating auxiliary donors or acceptors into the π-bridge can fine-tune the electronic structure and optimize the NLO properties. researchgate.net For example, studies on various heterocycle-based NLO chromophores have reported very large first hyperpolarizability (β₀) values, ranging from 318 to 768 x 10⁻³⁰ esu, demonstrating the high potential of this molecular class. researchgate.net

Integration into Organic Electronic and Optoelectronic Devices

The electronic properties that make this compound and related D-π-A compounds suitable for sensing and NLO applications also make them promising for use in organic electronic devices. Their ability to absorb light and transport charge is fundamental to their function in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Small molecules based on the benzylidene malononitrile framework have been successfully utilized as emissive materials in OLEDs. nih.govresearchgate.net A structurally similar compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been synthesized and used to fabricate an OLED via a solution-based spin-coating process. nih.govresearchgate.net This small molecule demonstrated a notable ability to form smooth films and exhibited efficient solid-state emission. The resulting device showed a low threshold voltage of approximately 1.0 V and a luminance of 1300 cd/m², performance metrics that are comparable to the well-known polymer MEH-PPV, highlighting the potential of this class of materials for low-cost, solution-processed OLEDs. nih.govresearchgate.net

In the realm of organic solar cells, D-π-A dyes are used as sensitizers or donor materials. researchgate.net Their strong absorption in the visible spectrum allows for efficient light harvesting. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by modifying the donor, acceptor, and π-bridge components to optimize charge separation and transport at the donor-acceptor interface in a photovoltaic device. diva-portal.orgnih.gov The dicyanovinyl acceptor group is particularly effective at lowering the LUMO energy level, which is a critical parameter for achieving efficient electron injection into the acceptor material (like fullerenes or other non-fullerene acceptors) in an organic solar cell. mdpi.com

Principles for Application in Organic Light-Emitting Diodes (OLEDs)

The application of organic molecules in OLEDs is predicated on their ability to efficiently convert electrical energy into light. For a molecule like this compound, which possesses a donor-π-acceptor (D-π-A) architecture, several principles govern its potential use as an emissive or charge-transporting material. The azepane group serves as an electron donor, the benzylidene bridge acts as the π-system, and the malononitrile group functions as a strong electron acceptor. This intramolecular charge transfer (ICT) characteristic is fundamental to its photophysical properties.

In the context of OLEDs, the key principles for a D-π-A compound like this compound include:

Tunable Emission Color: The emission wavelength can be finely tuned by modifying the electron-donating or -accepting strength of the constituent groups. For instance, stronger donors or acceptors can lead to a red-shift in the emission spectrum, allowing for the creation of emitters across the visible spectrum.

High Photoluminescence Quantum Yield (PLQY): In the solid state, it is crucial to minimize non-radiative decay pathways to ensure a high PLQY. Molecular design strategies often involve introducing bulky groups, such as the azepane ring, to prevent π-π stacking and aggregation-caused quenching (ACQ). The twisted geometry induced by such groups can promote aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF), enhancing the solid-state emission efficiency.

Balanced Charge Injection and Transport: Efficient OLEDs require balanced injection and transport of both holes and electrons. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material must be well-aligned with the work functions of the adjacent electrodes and transport layers. The donor (azepane) and acceptor (malononitrile) moieties influence the HOMO and LUMO levels, respectively, allowing for their tuning to achieve better charge balance.

Morphological Stability: The material should form stable, amorphous thin films to ensure device longevity and prevent performance degradation due to crystallization.

Research on analogous compounds, such as 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has demonstrated their potential as low molecular weight fluorescent materials for solution-processed OLEDs. These studies highlight that benzylidenemalononitrile (B1330407) derivatives can exhibit efficient solid-state emission and electroluminescence.

Illustrative Performance of a Hypothetical OLED Device with a Benzylidenemalononitrile Derivative Emitter:

| Parameter | Value |

| Maximum Luminance (cd/m²) | > 1000 |

| Current Efficiency (cd/A) | 5 - 15 |

| External Quantum Efficiency (%) | 2 - 5 |

| Turn-on Voltage (V) | 3 - 5 |

| CIE Coordinates (x, y) | Tunable (e.g., Green-Yellow) |

Note: This data is illustrative and based on typical performance for similar classes of compounds, not specific experimental results for this compound.

Strategies for Dye-Sensitized Solar Cells (DSSCs) and Bulk Heterojunction (BHJ) Solar Cells

In photovoltaic applications, the D-π-A structure of this compound is advantageous for light absorption and charge separation.

For Dye-Sensitized Solar Cells (DSSCs):

The core strategy in DSSCs involves using a dye molecule to absorb light and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). For a molecule to be an effective DSSC sensitizer, it should possess:

Broad and Intense Absorption: The dye must absorb strongly in the visible and near-infrared regions of the solar spectrum to generate a high photocurrent. The ICT character of D-π-A dyes facilitates this broad absorption.

Suitable Energy Level Alignment: The LUMO of the dye must be higher in energy than the conduction band of the semiconductor to ensure efficient electron injection. Conversely, the HOMO level should be lower than the redox potential of the electrolyte to allow for efficient dye regeneration.

Strong Anchoring to the Semiconductor Surface: The molecule often requires an anchoring group (e.g., carboxylic acid, cyanoacrylic acid) to bind strongly to the TiO₂ surface, facilitating electron injection. While this compound lacks a conventional anchoring group, the cyano groups of the malononitrile moiety can interact with the semiconductor surface.

Prevention of Aggregation: Dye aggregation on the semiconductor surface can lead to inefficient electron injection and increased charge recombination. The steric hindrance provided by the azepane group can help mitigate this issue.

For Bulk Heterojunction (BHJ) Solar Cells:

In BHJ solar cells, an active layer comprising a blend of an electron donor and an electron acceptor material is used. Upon light absorption, excitons are generated and must diffuse to the donor-acceptor interface to be separated into free charge carriers. Malononitrile derivatives are often explored as non-fullerene acceptors (NFAs).

Key strategies for employing a compound like this compound, likely as an acceptor, in BHJ solar cells include:

Complementary Absorption Spectra: The absorption spectrum of the acceptor should complement that of the donor material to maximize light harvesting across the solar spectrum.

Favorable HOMO/LUMO Offsets: A sufficient energy offset between the LUMO levels of the donor and acceptor is necessary to provide the driving force for efficient exciton (B1674681) dissociation. Similarly, an appropriate HOMO offset is required for efficient hole transfer.

High Electron Mobility: As an acceptor, the material must possess high electron mobility to efficiently transport electrons to the cathode.

Optimal Morphology: The blend of the donor and acceptor materials must form an interpenetrating network with domain sizes on the order of the exciton diffusion length (typically 5-10 nm) to ensure efficient charge separation and transport.

Studies on related compounds like 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile have shown their potential as donor materials in BHJ solar cells, achieving power conversion efficiencies of up to 4.0% when blended with a fullerene acceptor. This suggests that the benzylidenemalononitrile core is a versatile building block for organic solar cell materials.

Illustrative Parameters for a Hypothetical BHJ Solar Cell with a Malononitrile-based Acceptor:

| Parameter | Value |

| Power Conversion Efficiency (PCE) (%) | 4 - 8 |

| Open-Circuit Voltage (V_oc) (V) | 0.8 - 1.1 |

| Short-Circuit Current (J_sc) (mA/cm²) | 10 - 15 |

| Fill Factor (FF) (%) | 50 - 70 |

Note: This data is illustrative and based on typical performance for similar classes of non-fullerene acceptors, not specific experimental results for this compound.

Molecular Engineering for Exciton Management and Charge Mobility in Organic Materials

The performance of organic electronic devices is critically dependent on the management of excitons and the mobility of charge carriers. Molecular engineering provides a powerful tool to control these properties.

Exciton Management:

Excitons are bound electron-hole pairs formed upon light absorption. Efficient device operation requires control over their diffusion and dissociation.

Exciton Diffusion Length: This is the average distance an exciton can travel before recombining. In solar cells, a long exciton diffusion length is desirable to increase the probability of it reaching a donor-acceptor interface. The molecular packing and electronic coupling between adjacent molecules, influenced by side groups like the azepane ring, can affect the exciton diffusion length.

Triplet Exciton Harvesting: In OLEDs, electrical excitation typically generates 25% singlet excitons (which can emit light) and 75% triplet excitons (which are typically non-emissive). Molecular engineering strategies like TADF and phosphorescence allow for the harvesting of these triplet excitons, significantly enhancing the internal quantum efficiency. The energy difference between the lowest singlet and triplet excited states (ΔE_ST) is a critical parameter, and the D-π-A architecture can be tuned to achieve a small ΔE_ST, facilitating reverse intersystem crossing (RISC) for TADF.

Charge Mobility:

Charge mobility refers to how quickly electrons and holes can move through the organic material under the influence of an electric field.

Intramolecular Reorganization Energy: This is the energy required to change the geometry of a molecule when it gains or loses a charge. A lower reorganization energy generally leads to higher charge mobility. Rigidifying the molecular backbone can reduce the reorganization energy.

Electronic Coupling: Strong electronic coupling between neighboring molecules facilitates charge hopping. This is highly dependent on the intermolecular distance and orientation in the solid state.

By systematically modifying the donor, π-bridge, and acceptor units, it is possible to engineer the frontier molecular orbitals, absorption and emission properties, and solid-state packing of this compound and its derivatives to optimize them for specific optoelectronic applications.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Challenges in Azepane-Benzylidenemalononitrile Chemistry

The chemistry of benzylidenemalononitrile (B1330407) derivatives is well-established, with the Knoevenagel condensation being a primary synthetic route. This reaction typically involves the condensation of an aromatic aldehyde with an active methylene (B1212753) compound like malononitrile (B47326), often facilitated by a catalyst. rsc.orgchemicalbook.comresearchgate.net The core structure of these compounds, featuring a donor-π-acceptor (D-π-A) system, makes them attractive for applications in nonlinear optics and as functional dyes. bohrium.comnih.gov

The "donor" part of the molecule, in this case, the azepane ring, plays a crucial role in the electronic properties of the compound. The nitrogen atom of the azepane ring acts as an electron-donating group, pushing electron density through the conjugated π-system of the benzylidene bridge to the electron-withdrawing malononitrile group. This intramolecular charge transfer is fundamental to the compound's properties. rasayanjournal.co.innih.gov

While the synthesis of benzylidenemalononitriles with various amine donors is documented, specific and extensive research focused solely on the azepane derivative is less prevalent. A significant challenge in this area is the synthesis of diverse and complex azepane-containing precursors. The construction of the seven-membered azepane ring can be synthetically demanding, often requiring multi-step procedures or specialized catalytic systems. mdpi.comrsc.org Furthermore, functionalizing the azepane ring itself to fine-tune the electronic properties of the final chromophore presents an additional layer of synthetic complexity. researchgate.net

Another challenge lies in the comprehensive characterization of these materials. While standard spectroscopic techniques are employed, a deeper understanding of the structure-property relationships requires advanced analytical methods and computational modeling to predict and explain their optical and electronic behaviors accurately.

Below is a table of representative spectroscopic data for a closely related compound, 2-(4-(dimethylamino)benzylidene)malononitrile, which serves as a model for the type of characterization required for azepane-benzylidenemalononitrile derivatives.

| Spectroscopic Data for 2-(4-(dimethylamino)benzylidene)malononitrile | |

| FTIR (KBr, cm⁻¹) | 3050, 3030, 2939, 2225, 1545, 1555, 1499 |

| ¹H-NMR (300MHz, CDCl₃): δ(ppm) | 7.80 (d, J = 9.0 Hz, 2H), 7.45 (s, 1H), 6.69 (d, J = 8.4 Hz, 2H), 3.16 (s, 6H) |

| ¹³C-NMR (75MHz, CDCl₃): δ(ppm) | 158, 133.7, 131.9, 111.5, 110.9, 40.0 |

Emerging Avenues for Molecular Design and Synthesis of Advanced Chromophores

The future of azepane-benzylidenemalononitrile chemistry lies in the rational design and efficient synthesis of advanced chromophores with tailored properties. One promising avenue is the exploration of novel and more efficient catalytic systems for the Knoevenagel condensation, including the use of green catalysts and solvent-free reaction conditions to enhance sustainability. rsc.orgresearchgate.net

Furthermore, the strategic functionalization of both the azepane and the aromatic ring systems offers a powerful tool for tuning the optoelectronic properties of the resulting molecules. For instance, introducing additional electron-donating or -withdrawing groups can modulate the intramolecular charge transfer characteristics, leading to shifts in absorption and emission spectra. rasayanjournal.co.in The development of synthetic methodologies that allow for precise control over the introduction of these functional groups is a key area for future research. rsc.org

Computational chemistry will undoubtedly play a pivotal role in this endeavor. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, optical properties, and nonlinear optical responses of novel molecular designs before their synthesis. This in-silico approach can significantly accelerate the discovery of new chromophores with desired characteristics, saving time and resources.

The table below outlines various synthetic strategies that are being explored for the preparation of benzylidenemalononitrile derivatives, which are applicable to the synthesis of their azepane-containing counterparts.

| Synthetic Approaches for Benzylidenemalononitrile Derivatives | Catalyst/Conditions | Reference |

| Knoevenagel Condensation | I₂/K₂CO₃ at room temperature | |

| Knoevenagel Condensation | Agro-waste extract | rsc.org |

| Knoevenagel Condensation | Amino-bifunctional frameworks | chemicalbook.com |

| Knoevenagel Condensation | Lemon juice (natural catalyst) |

Potential for Novel Functional Materials Development and Mechanistic Understanding

The unique electronic structure of (4-Azepan-1-ylbenzylidene)malononitrile and its derivatives makes them promising candidates for a variety of functional materials. Their strong intramolecular charge transfer suggests potential applications in nonlinear optics (NLO), where materials can alter the properties of light. This could lead to their use in technologies such as optical switching and data storage. The development of azepane-based chromophores with large second-order NLO responses is a particularly exciting prospect. nih.gov

Furthermore, these compounds could find use as components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as fluorescent probes for sensing and imaging applications. The ability to tune their absorption and emission properties through molecular design is a key advantage in these fields. rasayanjournal.co.in

A deeper mechanistic understanding of the excited-state dynamics of these push-pull chromophores is crucial for optimizing their performance in such applications. Time-resolved spectroscopic techniques, coupled with quantum-chemical calculations, can provide valuable insights into the processes of intramolecular charge transfer, energy relaxation, and intersystem crossing. This fundamental knowledge will guide the design of next-generation materials with enhanced efficiency and stability.

The following table lists some potential applications for functional materials derived from azepane-benzylidenemalononitrile chemistry.

| Potential Applications | Relevant Properties |

| Nonlinear Optics | High second-order hyperpolarizability (β) |

| Organic Electronics | Tunable HOMO/LUMO energy levels, charge transport properties |

| Fluorescent Probes | Sensitivity of fluorescence to environmental changes (solvatochromism) |

| Photodynamic Therapy | Ability to generate reactive oxygen species upon light absorption |

Q & A

Q. What are the recommended synthetic routes for (4-Azepan-1-ylbenzylidene)malononitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a Knoevenagel condensation between 4-azepan-1-ylbenzaldehyde and malononitrile. Key steps include:

- Dissolving the aldehyde and malononitrile in a polar aprotic solvent (e.g., ethanol or THF).

- Adding a catalytic base (e.g., piperidine or triethylamine) to deprotonate malononitrile and drive the reaction.

- Refluxing at 60–80°C for 6–12 hours under inert atmosphere. Optimization involves adjusting solvent polarity, base strength, and temperature. For malononitrile synthesis, phosgene-mediated one-step methods using cyanoacetamide (93% yield) are efficient but require strict safety protocols due to phosgene toxicity .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/THF | ↑ Polar solvents improve reaction rate |

| Catalyst | Triethylamine | ↑ Base strength enhances deprotonation |

| Temperature | 70–80°C | ↑ Accelerates condensation |

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use orthogonal analytical techniques:

- GC-MS : Optimize injection port temperature (e.g., 250–280°C) to prevent thermal degradation. Compare retention times with standards .

- 1H NMR : Key signals include the benzylidene proton (δ 8.5–9.0 ppm, singlet) and azepane ring protons (δ 1.6–2.2 ppm, multiplet). Upfield shifts in malononitrile-derived protons (δ 6.8–7.2 ppm) indicate electronic effects from the acceptor group .

- IR Spectroscopy : Confirm C≡N stretches (~2200 cm⁻¹) and C=C aromatic stretches (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling malononitrile derivatives?

Methodological Answer:

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides), strong acids/bases, and reducing agents to prevent exothermic reactions .

- Exposure Limits : Adhere to NIOSH guidelines (TWA ≤ 3 ppm or 8 mg/m³) .

- Ventilation : Use fume hoods and closed systems during synthesis. Implement spill containment measures for malononitrile, which is toxic via inhalation and dermal absorption .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they compare with experimental data?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP, CAM-B3LYP) is used to calculate:

- HOMO-LUMO gaps : Correlate with UV-Vis absorption maxima (e.g., λmax ~ 450–600 nm).

- Charge-transfer properties : Assess electron-withdrawing strength of the malononitrile group. Validation against experimental UV-Vis data (e.g., B3LYP/6-31G(d,p) shows <5% deviation from observed λmax) is critical. Discrepancies arise from solvent effects and basis set limitations .

Table 2: Functional Performance for λmax Prediction

| Functional | λmax (nm) | Deviation from Experiment |

|---|---|---|

| B3LYP | 607.8 | -4.1% |

| CAM-B3LYP | 484.2 | +23.6% |

| mPW1PW91 | 575.5 | -9.2% |

Q. What strategies resolve contradictions in spectroscopic data for malononitrile-containing compounds?

Methodological Answer:

- Spin statistics in NMR : Account for tautomerism (e.g., malononitrile dimerization) by analyzing temperature-dependent spectra. Hydrogen bonding in crystals can shift signals upfield .

- GC-MS artifacts : Use cold traps and solid-phase microextraction (SPME) to minimize thermal decomposition during sample preparation .

- IR-LD spectroscopy : Align samples in nematic liquid crystals to resolve overlapping vibrational modes .

Q. Can enantioselective synthesis of β-chiral malononitrile derivatives be applied to this compound?

Methodological Answer: A photoenzymatic one-pot strategy combines:

- Photocatalytic Knoevenagel condensation : UV light (365 nm) activates the aldehyde-malononitrile reaction.

- Enzymatic asymmetric reduction : Use ene-reductases (e.g., OYE1) with NADPH cofactors to introduce β-chirality. Optimize solvent (e.g., aqueous buffer with 20% DMSO) and enzyme loading (5–10 mg/mL) for >90% enantiomeric excess (ee) .

Data Contradiction Analysis

Q. Why do computational and experimental UV-Vis absorption values for malononitrile derivatives vary significantly?

Methodological Answer: Discrepancies arise from:

- Solvent effects : PCM (Polarizable Continuum Model) corrections are often inadequate for strongly polar solvents.

- Exact exchange in functionals : B3LYP underestimates charge-transfer excitations, while CAM-B3LYP overcorrects .

- Vibronic coupling : Experimental spectra include vibrational broadening, which pure electronic calculations ignore.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.